molecular formula C12H12N4O3S B2853031 Ethyl 2-(2-(pyrazine-2-carboxamido)thiazol-4-yl)acetate CAS No. 495382-37-1

Ethyl 2-(2-(pyrazine-2-carboxamido)thiazol-4-yl)acetate

Cat. No.: B2853031
CAS No.: 495382-37-1
M. Wt: 292.31
InChI Key: MFIZMMPNKKEBTA-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(pyrazine-2-carboxamido)thiazol-4-yl)acetate is a thiazole-based compound featuring a pyrazine carboxamide substituent at the 2-position of the thiazole ring and an ethyl acetate group at the 4-position. This structural motif is common in medicinal chemistry, where thiazole derivatives are explored for their bioactivity, including anticancer, antimicrobial, and enzyme-inhibitory properties. The synthesis typically involves coupling hydrazinecarbothioamide derivatives with ethyl 4-chloroacetoacetate in the presence of potassium carbonate and DMF, as described in related protocols .

Properties

IUPAC Name

ethyl 2-[2-(pyrazine-2-carbonylamino)-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O3S/c1-2-19-10(17)5-8-7-20-12(15-8)16-11(18)9-6-13-3-4-14-9/h3-4,6-7H,2,5H2,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFIZMMPNKKEBTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(pyrazine-2-carboxamido)thiazol-4-yl)acetate typically involves the condensation of pyrazine-2-carboxylic acid with thiazole derivatives under specific reaction conditions. One common method includes the use of ethyl chloroacetate as a starting material, which reacts with pyrazine-2-carboxamide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(pyrazine-2-carboxamido)thiazol-4-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized carboxylic acids, reduced amides or alcohols, and substituted thiazole or pyrazine derivatives.

Scientific Research Applications

Scientific Research Applications

Ethyl 2-(2-(pyrazine-2-carboxamido)thiazol-4-yl)acetate is used as a building block in the synthesis of complex molecules and as a ligand in coordination chemistry. It has been investigated for its potential as an antimicrobial, antifungal, and antiviral agent due to the presence of thiazole and pyrazine rings. It has also been explored for potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer activities. Additionally, it is utilized in developing new materials, dyes, and chemical reaction accelerators.

Biological Applications

The compound has been investigated for its potential as an antimicrobial, antifungal, and antiviral agent. The presence of thiazole and pyrazine rings enhances its reactivity against pathogens. Thiazole derivatives, including this compound, can interact with enzymes and receptors in the body, potentially activating or inhibiting various biochemical pathways. Compounds containing thiazole structures have shown antioxidant activity, which may contribute to their protective effects against oxidative stress.

Antimicrobial Evaluation

One study evaluated the antimicrobial efficacy of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli, and the results indicated significant inhibition zones, suggesting strong antimicrobial properties. The minimum inhibitory concentration (MIC) values were reported to be in the range of 0.22 to 0.25 μg/mL.

Structure–Activity Relationship (SAR)

Research into the structure–activity relationship (SAR) of similar compounds revealed that modifications in the thiazole and pyrazine moieties could enhance biological activity. Variations in substituents on the pyrazine ring significantly influenced both antimicrobial potency and selectivity.

Anticancer Activity

In vitro studies have suggested that this compound exhibits anticancer properties by inducing apoptosis in cancer cell lines such as HeLa and HepG2. The compound demonstrated IC50 values indicating effective cytotoxicity against these cell lines.

Other Potential Applications

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(pyrazine-2-carboxamido)thiazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The pyrazine moiety can enhance the compound’s binding affinity and specificity towards its targets. These interactions can lead to various biological effects, such as inhibition of microbial growth, reduction of inflammation, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Substituent Effects

The compound’s bioactivity and physicochemical properties are heavily influenced by the substituents on the thiazole ring. Below is a comparison with key analogs:

Table 1: Structural and Functional Comparison of Thiazole Derivatives
Compound Name Substituents at Thiazole-2 Position Key Modifications Synthesis Highlights Bioactivity/Observations Reference ID
Ethyl 2-(2-(pyrazine-2-carboxamido)thiazol-4-yl)acetate Pyrazine-2-carboxamide Pyrazine (electron-deficient heterocycle) Coupling of hydrazinecarbothioamide with ethyl 4-chloroacetoacetate in DMF Potential anticancer/antimicrobial (inferred from similar derivatives)
Ethyl (2-(2-furoylamino)-1,3-thiazol-4-yl)acetate Furan-2-carbonyl Furan (electron-rich heterocycle) Similar coupling methods with furan-2-carboxylic acid derivatives Improved solubility due to furan’s polarity; unconfirmed bioactivity
Ethyl 2-(2-(2,5-dichlorophenylsulfonamido)thiazol-4-yl)acetate 2,5-Dichlorophenylsulfonamide Sulfonamide group with chloro substituents Sulfonylation of thiazole intermediates Enhanced metabolic stability; potential enzyme inhibition
Ethyl 2-(2-(4-methoxyphenyl)thiazol-4-yl)acetate 4-Methoxyphenyl Methoxy group (electron-donating) Substitution with 4-methoxyphenyl via Suzuki coupling Increased lipophilicity; possible CNS activity
Ethyl 2-(2-(3-(thiophene-2-carbonyl)thioureido)thiazol-4-yl)acetate Thiophene-2-carbonylthiourea Thiophene with thiourea linkage Reaction with thiophene-2-carbonyl isothiocyanate Moderate antitubercular activity (predicted but not confirmed)
Ethyl {2-[3,4-diaryl-3H-thiazol-2-ylidenamino]thiazol-4-yl}acetate Diarylidenamino group Bulky aromatic substituents Condensation with phenacyl bromides Inactive against Mycobacterium tuberculosis H37Rv

Physicochemical Properties

  • Solubility : Pyrazine and furan derivatives exhibit higher aqueous solubility compared to chlorinated or methoxylated analogs due to polar heterocycles.
  • logP : Methoxyphenyl and dichlorophenyl analogs have higher logP values (∼3.5–4.0), favoring membrane permeability but risking hepatotoxicity .

Biological Activity

Ethyl 2-(2-(pyrazine-2-carboxamido)thiazol-4-yl)acetate is a compound of significant interest due to its diverse biological activities. This article explores the compound's mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C12H12N4O3SC_{12}H_{12}N_{4}O_{3}S and a molecular weight of 292.32 g/mol. The compound features both thiazole and pyrazine rings, which contribute to its biological properties.

PropertyValue
Molecular FormulaC₁₂H₁₂N₄O₃S
Molecular Weight292.32 g/mol
CAS Number1235387-20-8

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

  • Antimicrobial Activity : The compound has been investigated for its potential as an antimicrobial , antifungal , and antiviral agent. The presence of thiazole and pyrazine rings enhances its reactivity against pathogens.
  • Enzymatic Interactions : Thiazole derivatives, including this compound, can interact with enzymes and receptors in the body, potentially activating or inhibiting various biochemical pathways.
  • Antioxidant Properties : Compounds containing thiazole structures have shown antioxidant activity, which may contribute to their protective effects against oxidative stress.

Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones, suggesting strong antimicrobial properties. The minimum inhibitory concentration (MIC) values were reported to be in the range of 0.220.22 to 0.25μg/mL0.25\,\mu g/mL .

Structure–Activity Relationship (SAR)

Research into the structure–activity relationship (SAR) of similar compounds revealed that modifications in the thiazole and pyrazine moieties could enhance biological activity. For instance, variations in substituents on the pyrazine ring significantly influenced both antimicrobial potency and selectivity .

Anticancer Activity

In vitro studies have suggested that this compound exhibits anticancer properties by inducing apoptosis in cancer cell lines such as HeLa and HepG2. The compound demonstrated IC50 values indicating effective cytotoxicity against these cell lines .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds highlights the unique properties of this compound:

Compound NameKey FeaturesBiological Activity
Ethyl 2-amino-thiazole-4-acetateLacks pyrazine moietyModerate antimicrobial
Pyrazine-2-carboxamideContains pyrazine but no thiazoleLimited activity
Thiazole-4-carboxylic acidContains thiazole but lacks pyrazineAntifungal activity

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